(2R)-2-hydroxy-N-[(3R,4E,8E)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide
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Overview
Description
Soya-cerebroside I is a glycosphingolipid compound isolated from soybeans (Glycine max). It is a type of cerebroside, which are glycosylated derivatives of ceramides. Soya-cerebroside I has been studied for its various biological activities, including anti-inflammatory and neuroprotective effects .
Preparation Methods
Soya-cerebroside I can be isolated from natural sources such as soybeans and the rhizomes of Impatiens pritzellii. The isolation process involves solvent extraction followed by chromatographic techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . The compound can also be synthesized through chemical methods involving the glycosylation of ceramide with glucose or galactose .
Chemical Reactions Analysis
Soya-cerebroside I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Soya-cerebroside I can undergo substitution reactions where the glycosidic linkage is replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
Soya-cerebroside I exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and monocyte chemoattractant protein-1 (MCP-1) by modulating signaling pathways such as AMPK and AKT
Neuroprotective: The compound upregulates microRNA (miR)-432 expression, which plays a role in protecting neurons from oxidative stress.
Comparison with Similar Compounds
Soya-cerebroside I is similar to other cerebrosides, such as:
Soya-cerebroside II: Another glycosphingolipid isolated from soybeans, differing in the structure of the fatty acid chain.
Galactocerebrosides: Found in the myelin sheath of neurons, these compounds play a crucial role in neurodevelopment and function.
Glucosylceramides: Commonly found in various tissues, these compounds are involved in maintaining cell membrane stability and signal transduction.
Soya-cerebroside I is unique due to its specific biological activities and potential therapeutic applications, particularly in the fields of inflammation and neuroprotection .
Properties
Molecular Formula |
C40H75NO9 |
---|---|
Molecular Weight |
714.0 g/mol |
IUPAC Name |
(2R)-2-hydroxy-N-[(3R,4E,8E)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide |
InChI |
InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19+,28-26+/t32?,33-,34-,35-,36-,37+,38-,40+/m1/s1 |
InChI Key |
HOMYIYLRRDTKAA-OMWTXZRHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C/CCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O |
Origin of Product |
United States |
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